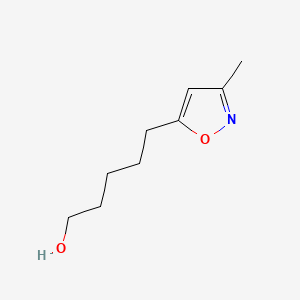

5-(3-Methylisoxazol-5-yl)pentan-1-ol

Description

5-(3-Methylisoxazol-5-yl)pentan-1-ol is a synthetic organic compound featuring a pentanol backbone substituted with a 3-methylisoxazole heterocyclic ring at the fifth carbon. The isoxazole moiety, a five-membered ring containing oxygen and nitrogen, confers unique electronic and steric properties, making the compound of interest in medicinal chemistry and material science. For instance, isoxazole derivatives are often synthesized via cyclization reactions involving chalcone precursors and hydroxylamine hydrochloride, as demonstrated in the preparation of similar compounds .

The compound’s biological relevance is suggested by its structural similarity to conformationally restricted ABT-418 analogs, which are nicotinic acetylcholine receptor agonists studied for neurological applications . Additionally, the presence of a primary alcohol group may enhance solubility and bioavailability, critical for pharmaceutical development.

Properties

IUPAC Name |

5-(3-methyl-1,2-oxazol-5-yl)pentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-8-7-9(12-10-8)5-3-2-4-6-11/h7,11H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEDPIMJTYSWKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylisoxazol-5-yl)pentan-1-ol typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by copper(I) or ruthenium(II) catalysts . Another method involves the oxidation of propargylamines to the corresponding oximes, followed by intramolecular cyclization mediated by copper chloride .

Industrial Production Methods

Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to minimize costs and environmental impact . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylisoxazol-5-yl)pentan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or carboxylic acids.

Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.

Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted isoxazoles, oximes, and carboxylic acids .

Scientific Research Applications

5-(3-Methylisoxazol-5-yl)pentan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Methylisoxazol-5-yl)pentan-1-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects . For example, isoxazole derivatives have been shown to inhibit histone deacetylases (HDACs), which play a role in gene expression and cancer progression .

Comparison with Similar Compounds

Key Observations :

- The hydroxydiphenylmethyl-piperidine derivatives (e.g., 3j–3n) exhibit higher melting points (70–84°C) due to increased molecular rigidity and hydrogen bonding from hydroxyl and aromatic groups .

- Substitution of the alcohol group with an amine (as in oxadiazole derivatives) introduces basicity, which may influence receptor binding affinity .

Heterocyclic Variants

The nature of the heterocyclic ring significantly impacts chemical behavior:

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.